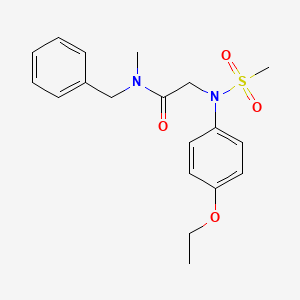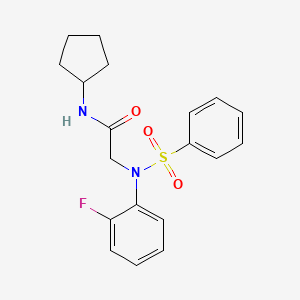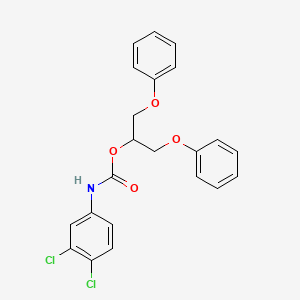
2-phenoxy-1-(phenoxymethyl)ethyl (3,4-dichlorophenyl)carbamate
Übersicht
Beschreibung
2-phenoxy-1-(phenoxymethyl)ethyl (3,4-dichlorophenyl)carbamate, commonly known as dicamba, is an herbicide that has been widely used in agriculture for controlling broadleaf weeds. It was first introduced in the 1960s and has since become an important tool for farmers to manage weed growth. Dicamba is a selective herbicide, which means that it targets specific types of plants and does not harm others. In recent years, dicamba has become a topic of controversy due to its potential to drift and cause damage to non-target crops.
Wirkmechanismus
Dicamba works by disrupting plant growth and development. It mimics the action of the plant hormone auxin, which regulates plant growth. Dicamba causes uncontrolled growth in plants, leading to their death. The selective nature of dicamba means that it only affects broadleaf weeds and does not harm grasses.
Biochemical and Physiological Effects
Dicamba can have both biochemical and physiological effects on plants. It disrupts the normal functioning of plant cells, leading to the inhibition of growth and development. Dicamba also affects the metabolism of plants, leading to the accumulation of toxic compounds within the plant. These effects ultimately lead to the death of the plant.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba has several advantages for use in lab experiments. It is a well-established herbicide that has been extensively studied, making it a reliable tool for researchers. Additionally, its selective nature means that it can be used to target specific types of plants without harming others. However, dicamba does have limitations for use in lab experiments. Its potential to drift and cause damage to non-target crops means that it must be used with caution. Additionally, its persistence in soil and potential for groundwater contamination can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on dicamba. One area of focus is on developing new formulations of dicamba that are less prone to drift. Additionally, research is needed to better understand the environmental impact of dicamba and its potential for groundwater contamination. Finally, there is a need for research on alternative methods for weed control that do not rely on herbicides like dicamba.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its use as an herbicide in agriculture. Research has focused on its effectiveness in controlling broadleaf weeds and its impact on non-target crops. Scientists have also studied the potential for dicamba to drift and cause damage to neighboring crops. Additionally, dicamba has been studied for its impact on the environment, including its persistence in soil and potential for groundwater contamination.
Eigenschaften
IUPAC Name |
1,3-diphenoxypropan-2-yl N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO4/c23-20-12-11-16(13-21(20)24)25-22(26)29-19(14-27-17-7-3-1-4-8-17)15-28-18-9-5-2-6-10-18/h1-13,19H,14-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUCIESFSPPNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)OC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




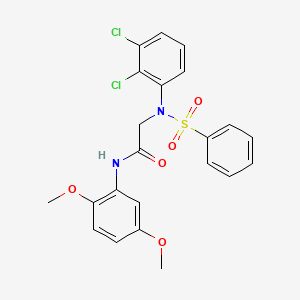
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3454390.png)
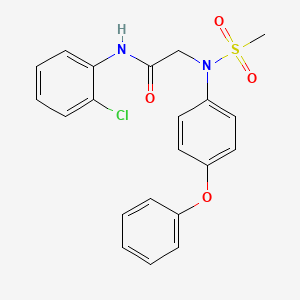
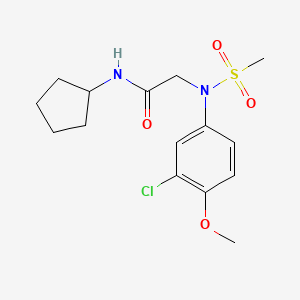
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3454410.png)

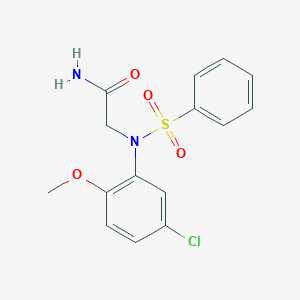
![methyl 2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3454435.png)

